7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
7-methoxy-3-[[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-19(22-8-7-21-14)24-9-5-15(6-10-24)12-25-13-23-18-11-16(27-2)3-4-17(18)20(25)26/h3-4,7-8,11,13,15H,5-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWNVTXBAGEGLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have shown significant antibacterial and antifungal activity. Therefore, it is plausible that this compound may also target bacterial and fungal cells.
Mode of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may interact with its targets by disrupting essential biological processes, leading to the inhibition of microbial growth.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the synthesis of vital components of the microbial cell, such as proteins, DNA, or the cell wall, thereby inhibiting microbial growth.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that this compound may lead to the death of microbial cells by disrupting their essential biological processes.
Biological Activity
7-methoxy-3-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms and effects observed in various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone core, a methoxy group, and a piperidine moiety substituted with a methylpyrazine. This unique arrangement is believed to contribute to its biological activities.
Research has identified several mechanisms through which this compound exerts its biological effects:
- Induction of Activating Transcription Factor 3 (ATF3) : The compound has been shown to induce ATF3, which plays a crucial role in cellular stress responses and metabolic regulation. This induction is linked to alleviating metabolic syndrome by influencing lipid metabolism and improving glucose homeostasis .
- Lipid-Lowering Effects : In vitro studies using pre-differentiated 3T3-L1 adipocytes demonstrated that the compound promotes lipid-lowering effects, suggesting potential applications in treating obesity-related disorders .
- Improvement in Liver Function : Animal model studies indicated that treatment with this compound resulted in improved liver function and plasma triglyceride profiles, particularly in high-fat diet scenarios .
In Vitro Studies
| Study Type | Cell Line Used | Observed Effects |
|---|---|---|
| Lipid Metabolism | 3T3-L1 Adipocytes | Induction of ATF3, lipid-lowering effects |
| Metabolic Function | HepG2 Cells | Improved triglyceride levels |
In Vivo Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| Obesity Model | Mice on High-Fat Diet | Significant weight loss, reduced white adipose tissue mass |
| Liver Function | Mice | Enhanced liver function, improved plasma triglyceride profile |
Case Studies
- Metabolic Syndrome : A study published in the European Journal of Medicinal Chemistry highlighted the effectiveness of the compound in inducing ATF3 and its subsequent impact on metabolic syndrome parameters. Mice treated with the compound showed significant weight loss and metabolic improvements compared to control groups .
- Liver Health : Another investigation focused on the biochemical analysis of liver function in mice revealed that the compound not only improved triglyceride levels but also reduced hypertrophic adipocytes, indicating a protective effect on liver health during metabolic stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
